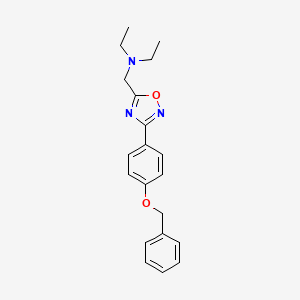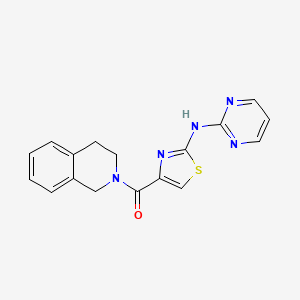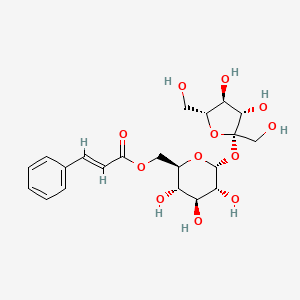
Sibirioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sibirioside A typically involves extraction from Scrophulariae Radix. The extraction process includes the use of high-performance liquid chromatography (HPLC) coupled with an ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MS) to identify and purify the compound . The chemical structure of this compound has been confirmed using nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the separation and purification of the compound from Scrophulariae Radix using advanced chromatographic techniques . The scalability of this method ensures a consistent supply of the compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Sibirioside A undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.
Reduction: Conversion of functional groups to their reduced forms.
Hydroxylation: Introduction of hydroxyl groups into the molecule.
Methylation: Addition of methyl groups to the molecule.
Sulfation: Addition of sulfate groups.
Gluconylation: Addition of glucose residues.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Hydrolysis: Acidic or enzymatic conditions.
Reduction: Reducing agents such as sodium borohydride.
Hydroxylation: Catalysts like cytochrome P450 enzymes.
Methylation: Methylating agents such as methyl iodide.
Sulfation: Sulfating agents like sulfur trioxide-pyridine complex.
Gluconylation: Enzymatic conditions using glycosyltransferases.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as SM1, SM2, and SM3, which have been identified as new compounds .
Scientific Research Applications
Sibirioside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpropanoid glycosides.
Biology: Investigated for its role in metabolic pathways and its distribution in various tissues.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Sibirioside A involves its interaction with various molecular targets and pathways. It is widely distributed in tissues such as the heart, liver, spleen, lung, kidney, stomach, and small intestine . The compound exerts its effects through metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions result in the formation of bioactive metabolites that contribute to its therapeutic properties .
Comparison with Similar Compounds
Sibirioside A is compared with other phenylpropanoid glycosides such as angoroside C. While both compounds share similar metabolic pathways, this compound is unique in its distribution and elimination patterns. This compound is mainly eliminated through feces, whereas angoroside C is eliminated through urine . This distinction highlights the uniqueness of this compound in terms of its pharmacokinetics and potential therapeutic applications.
List of Similar Compounds
- Angoroside C
- Acteoside
- Forsythoside B
- Verbascoside
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHAUBLELZYXKD-ZJKHXSAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2738859.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2738861.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)
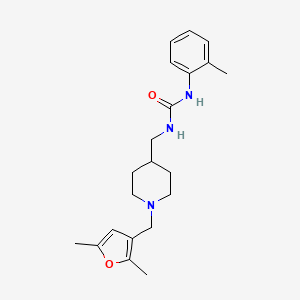
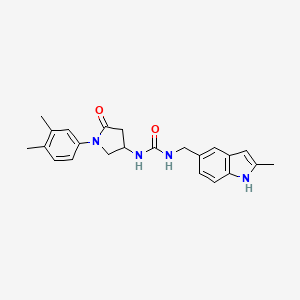

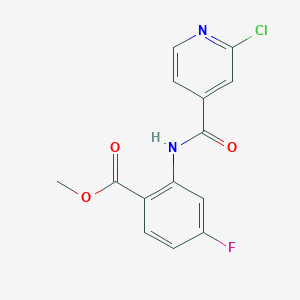
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2738874.png)

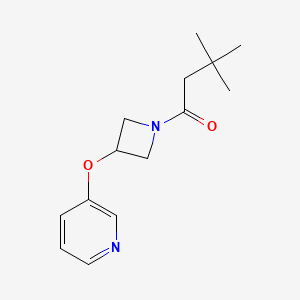
![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
